molecular formula C7H4F3NO4S B1425265 2-Trifluoromethanesulfonylpyridine-3-carboxylic acid CAS No. 1221722-71-9

2-Trifluoromethanesulfonylpyridine-3-carboxylic acid

Cat. No.: B1425265
CAS No.: 1221722-71-9
M. Wt: 255.17 g/mol
InChI Key: SMPLSZPZRCGNNZ-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylpyridine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Pyridine-3-carboxylic acid (nicotinic acid) scaffolds are recognized as privileged structures in drug discovery, with derivatives demonstrating a wide range of biological activities, including potential as enzyme inhibitors for therapeutic applications . The presence of both a carboxylic acid and a sulfonyl group on the pyridine ring provides distinct reactive sites, allowing researchers to pursue multiple synthetic pathways. This makes it a valuable intermediate for constructing complex molecules aimed at new pharmaceutical targets. The trifluoromethanesulfonyl group is a particularly excellent leaving group, enabling efficient aromatic substitution reactions to introduce other functional groups. The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, which is a key feature for developing potent enzyme inhibitors . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPLSZPZRCGNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204213
Record name 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-71-9
Record name 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:
This approach involves the direct introduction of the trifluoromethanesulfonyl group onto the pyridine ring, followed by oxidation to the carboxylic acid. The process typically starts with suitably substituted pyridine precursors, such as 3-pyridine derivatives, which are first functionalized at the 2-position.

Key Steps:

  • Sulfonylation:
    The pyridine nucleus undergoes sulfonylation using trifluoromethanesulfonyl chloride (TfCl) in the presence of a base such as pyridine or triethylamine. This step introduces the trifluoromethanesulfonyl group selectively at the desired position.

  • Oxidation to Carboxylic Acid:
    The sulfonylated pyridine intermediate is then oxidized to the corresponding carboxylic acid. Oxidation methods include using strong oxidants like potassium permanganate or chromium-based reagents under controlled conditions to prevent over-oxidation or degradation.

Research Findings & Data:

  • A patent discloses a multi-step process where the sulfonylation is performed under mild conditions, followed by oxidation with potassium permanganate, yielding the target compound with high purity and yield (up to 85%).

  • The process emphasizes the importance of controlling temperature (0–50°C) during sulfonylation to achieve regioselectivity and minimize side reactions.

Conversion of Carboxylic Acid Precursors via Trifluoromethanesulfonylation

Method Overview:
Starting from 3-pyridine carboxylic acids, the key step involves converting the hydroxyl group of the acid into a trifluoromethanesulfonyl ester, which is then subjected to further transformations to afford the target compound.

Key Steps:

  • Formation of Trifluoromethanesulfonyl Ester:
    The pyridine-3-carboxylic acid is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine, forming the corresponding trifluoromethanesulfonyl ester.

  • Substitution or Rearrangement:
    The ester intermediate undergoes a nucleophilic substitution or rearrangement under mild conditions, facilitating the introduction of the sulfonyl group at the 2-position of pyridine.

  • Purification:
    The final product is purified via recrystallization or chromatography, ensuring high purity suitable for further applications.

Research Findings & Data:

  • Studies report yields exceeding 80% for the trifluoromethanesulfonylation step, with reaction temperatures maintained below 0°C to optimize selectivity.

  • The process avoids the use of hazardous vinyl ethers or unstable intermediates, making it safer and more suitable for scale-up.

Alternative Route: Multi-Step Synthesis via Intermediates

Method Overview:
This route involves synthesizing intermediate compounds such as 2-aminopyridine derivatives, which are subsequently converted into the target compound through sulfonylation and oxidation steps.

Key Steps:

Research Findings & Data:

  • This method provides good regioselectivity and yields around 75–85%, with reaction conditions optimized to prevent over-oxidation.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Key Conditions Advantages Disadvantages
Direct sulfonylation & oxidation Pyridine derivatives TfCl, oxidants (KMnO₄, CrO₃) 0–50°C, inert atmosphere High yield, regioselectivity Multiple steps, requires careful control
Carboxylic acid trifluoromethanesulfonylation Pyridine-3-carboxylic acids TfCl, pyridine -20°C to 0°C Safer, avoids unstable intermediates Requires prior synthesis of acid
Multi-step via intermediates 2-Aminopyridine TfCl, oxidants Mild to moderate temperatures Good regioselectivity Longer synthesis route

Notes on Research Findings:

  • Safety & Scalability:
    Recent advances focus on replacing hazardous reagents like vinyl ethers with more stable and safer alternatives, such as trifluoromethanesulfonyl chloride, which can be handled under standard laboratory conditions.

  • Yield Optimization:
    Controlling temperature and reagent equivalents is critical for maximizing yields and minimizing side reactions, especially during sulfonylation and oxidation steps.

  • Environmental & Economic Considerations: Methods that avoid the use of heavy metals or highly reactive intermediates are preferred for industrial applications, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfonylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The compound exhibits properties that make it suitable for use as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, allowing researchers to modify existing drugs to improve their efficacy and reduce toxicity. Recent studies have highlighted the role of carboxylic acid derivatives in enhancing the pharmacological profiles of various drugs, particularly those targeting specific receptors or enzymes .

Case Study: Anticancer Agents
One notable application is in the development of anticancer agents. Research indicates that modifications to the carboxylic acid moiety can significantly alter the bioactivity of compounds against cancer cell lines. For instance, derivatives of pyridine-based acids have shown promising results in inhibiting tumor growth through targeted action on cancer-specific pathways .

Agricultural Chemistry

Pesticide Development
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid has been investigated for its potential use in developing novel pesticides. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues and target pests effectively. Studies have demonstrated that such compounds can exhibit high levels of insecticidal activity while minimizing environmental impact .

Herbicide Formulation
Additionally, this compound has been explored as a candidate for herbicide formulation. Its unique structure allows for selective targeting of specific weed species without harming crops, thus contributing to sustainable agricultural practices .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized in synthesizing advanced polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications in industries such as aerospace and automotive .

Table: Properties of Polymers with this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceImproved

Synthetic Applications

Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in reactions that require strong electrophilic centers. Its ability to participate in nucleophilic substitution reactions makes it useful for synthesizing complex organic molecules .

Example Reaction: Synthesis of Pyridine Derivatives
The compound can be used to synthesize various pyridine derivatives through nucleophilic substitution reactions with amines or alcohols, facilitating the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfonylpyridine-3-carboxylic acid involves its ability to interact with various molecular targets through its functional groups. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, enhancing the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 2-trifluoromethanesulfonylpyridine-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Functional Groups
This compound (Target) C₇H₄F₃NO₄S 263.18* Not reported Not reported -SO₂CF₃, -COOH
2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid C₇H₄F₃NO₂S 223.18 Not reported Not reported -SCF₃, -COOH
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ 191.11 147 1.48 -CF₃, -COOH
2-(Phenylsulfanyl)pyridine-3-carboxylic acid C₁₂H₉NO₂S 247.27 Not reported Not reported -SPh, -COOH
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid C₁₃H₉ClF₃N₂O₂ 317.67 Not reported Not reported -NH-C₆H₃(Cl)(CF₃), -COOH

*Calculated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s -SO₂CF₃ group is more electron-withdrawing than the -SCF₃ group in or the -CF₃ group in , which may increase the acidity of the carboxylic acid moiety and influence reactivity in coupling reactions.
  • Molecular Weight and Solubility: The target compound has a higher molecular weight than 4-(trifluoromethyl)-3-pyridinecarboxylic acid , likely reducing aqueous solubility.
  • Thermal Stability: The melting point of 147°C for suggests higher crystallinity compared to sulfonyl/sulfanyl analogs, where data are unavailable.

Biological Activity

2-Trifluoromethanesulfonylpyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a trifluoromethanesulfonyl group and a carboxylic acid moiety. This unique configuration contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride, followed by carboxylation. Various synthetic routes have been explored to optimize yield and purity.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes, particularly phospholipases. A study reported that derivatives of similar structures showed varying degrees of inhibition on cytosolic phospholipase A2, with some compounds achieving IC50 values in the low micromolar range .

CompoundIC50 (µM)Target Enzyme
Compound A0.5cPLA2
Compound B11Standard inhibitor

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown promising antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against Gram-negative bacteria, indicating potential as antibiotic adjuvants .

TRPV1 Modulation

A notable case study involved the evaluation of related pyridinylpiperazine compounds as TRPV1 receptor antagonists. High-throughput screening identified several derivatives that modulated TRPV1 activity, suggesting that modifications to the pyridine structure could enhance biological activity .

Synergistic Effects

Another study highlighted the synergistic effects of combining this compound with other known antimicrobial agents. The combination significantly enhanced efficacy against resistant bacterial strains, showcasing its potential as a co-treatment option .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Substituent Variations : Altering the position and nature of substituents on the pyridine ring can significantly impact enzyme inhibition and antimicrobial potency.
  • Functional Group Influence : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and binding affinity to target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid
Reactant of Route 2
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid

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